1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide

Description

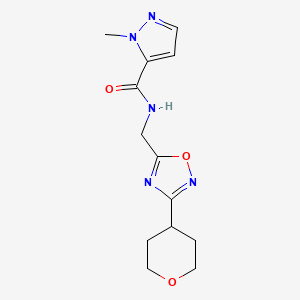

The compound 1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide features a pyrazole core substituted with a methyl group at the 1-position and a carboxamide linker connected to a 1,2,4-oxadiazole ring. The oxadiazole moiety is further substituted with a tetrahydro-2H-pyran-4-yl group, a saturated oxygen-containing heterocycle known to enhance solubility and metabolic stability compared to purely aromatic systems .

Properties

IUPAC Name |

2-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O3/c1-18-10(2-5-15-18)13(19)14-8-11-16-12(17-21-11)9-3-6-20-7-4-9/h2,5,9H,3-4,6-8H2,1H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTKNKWFNLFJNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NCC2=NC(=NO2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : CHNO

Its structure includes a pyrazole ring, an oxadiazole moiety, and a tetrahydropyran group, which are known for contributing to various pharmacological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, some pyrazole derivatives have shown bactericidal activity against Mycobacterium tuberculosis (Mtb), suggesting that the presence of the pyrazole ring may enhance antimicrobial efficacy. In vitro studies have demonstrated that modifications in the structure can lead to improved potency against drug-resistant strains .

Anti-inflammatory Properties

Compounds featuring the pyrazole scaffold are often investigated for their anti-inflammatory effects. The presence of specific substituents can enhance selectivity for cyclooxygenase (COX) enzymes. Some studies have shown that pyrazole derivatives can inhibit COX-II selectively, reducing inflammation without significant gastrointestinal side effects .

Cannabinoid Receptor Agonism

Recent findings suggest that related compounds may act as agonists for cannabinoid receptors (CB1 and CB2). These compounds are noted for their analgesic properties while exhibiting low central nervous system penetration, which could minimize psychoactive side effects . This characteristic is particularly relevant for developing pain management therapies.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Receptor Modulation : The compound's interaction with cannabinoid receptors suggests a mechanism involving modulation of neurotransmitter release and pain perception pathways.

Case Studies and Research Findings

A number of studies have explored the biological activity of similar compounds:

- Study on Pyrazole Derivatives : A comparative study highlighted that certain pyrazole derivatives exhibited MIC values below 0.5 μM against Mtb, indicating strong potential as anti-tuberculosis agents .

| Compound | MIC (μM) | Activity |

|---|---|---|

| Pyrazole A | <0.5 | Bactericidal against Mtb |

| Pyrazole B | >50 | Weak activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing pyrazole, oxadiazole, or carboxamide motifs, focusing on synthetic yields, physicochemical properties, and substituent effects.

Pyrazole Carboxamide Derivatives with Aromatic Substituents

Compounds 3a–3e () are pyrazole-4-carboxamides with aryl and halogen substituents. Key differences include:

- Substituent Effects :

- 3a (phenyl substituents) and 3c (p-tolyl) exhibit lower melting points (133–135°C and 123–125°C, respectively) compared to halogenated derivatives like 3b (171–172°C, 4-chlorophenyl) and 3d (181–183°C, 4-fluorophenyl). This highlights how electron-withdrawing groups (Cl, F) enhance crystallinity and intermolecular interactions .

- The target compound’s tetrahydro-2H-pyran-4-yl group likely reduces melting point due to steric hindrance and flexibility, though exact data are unavailable.

- Synthetic Yields: Yields for 3a–3e range from 62% to 71%, with 3d (4-fluorophenyl) achieving the highest yield (71%).

Table 1: Comparison of Pyrazole Carboxamide Derivatives

Oxadiazole-Containing Analogs

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide ()

- This compound replaces the tetrahydro-2H-pyran-4-yl group with a 1-ethylpyrazole and introduces a thiazole-pyrrole moiety.

- Molecular weight (383.4 g/mol) is comparable to the target compound, suggesting similar pharmacokinetic profiles .

3-(4-Methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide ()

- Features a pyridylmethyl group instead of an oxadiazole linker.

- The methoxyphenyl group improves lipophilicity, which may enhance membrane permeability compared to the target compound’s polar pyran substituent .

Triazolopyridine and Thiazole Derivatives ()

- 1-methyl-N-{7-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,4triazolo4,3-apyridin-3-ylmethyl}-1H-indazole-3-carboxamide () incorporates a triazolopyridine scaffold, which increases aromatic surface area for target binding but may reduce solubility.

- 1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate () uses a thiazolo-triazole system, offering distinct electronic properties compared to the target compound’s oxadiazole-pyran motif.

Q & A

Basic Questions

Q. What are the common synthetic routes for synthesizing this compound, and what intermediates are critical?

- Methodology : The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the oxadiazole intermediate via cyclization. For example, phosphorous oxychloride (POCl₃) is used at 120°C to cyclize substituted benzoic acid hydrazides into 1,3,4-oxadiazoles .

- Step 2 : Synthesis of the pyrazole-carboxamide moiety. Ethyl acetoacetate and phenylhydrazine undergo cyclocondensation to form pyrazole esters, which are hydrolyzed to carboxylic acids .

- Step 3 : Coupling the oxadiazole and pyrazole intermediates using a methylene linker. Catalysts like K₂CO₃ in DMF facilitate alkylation or amidation reactions .

- Key Intermediates :

- Oxazole/thiazole precursors (e.g., 5-methyl-1,2,4-oxadiazole derivatives).

- Pyrazole esters (e.g., ethyl 5-methyl-1H-pyrazole-4-carboxylate).

Q. How is the compound’s structure confirmed experimentally?

- Analytical Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for carboxamide) .

- NMR : ¹H NMR confirms substitution patterns (e.g., tetrahydro-2H-pyran-4-yl protons at δ 3.5–4.0 ppm; pyrazole CH₃ at δ 2.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., dihedral angles between pyrazole and oxadiazole rings) .

Q. What preliminary biological assays are used to evaluate its activity?

- In Vitro Screening :

- Enzyme Inhibition : Assays against kinases or proteases (e.g., IC₅₀ determination using fluorogenic substrates) .

- Receptor Binding : Radioligand displacement studies (e.g., for GPCRs or nuclear receptors) .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

- Strategies :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling reaction efficiency .

- Catalyst Tuning : Use of Pd-based catalysts for Suzuki-Miyaura cross-coupling to attach aryl groups .

- Temperature Control : Slow addition of reagents at −10°C minimizes side reactions during cyclization .

Q. How are contradictions in spectral data resolved during structural elucidation?

- Case Study : Overlapping ¹H NMR signals for methylene protons in the oxadiazole-methylpyrazole linker can be resolved via:

- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations .

- Computational Modeling : DFT calculations predict chemical shifts, aiding ambiguous signal assignment .

Q. What computational methods predict the compound’s biological targets?

- In Silico Approaches :

- Molecular Docking : AutoDock Vina or Glide screens binding affinities to targets (e.g., COX-2 or EGFR kinases) .

- Pharmacophore Modeling : Identifies critical interaction sites (e.g., hydrogen bonds with oxadiazole’s N-atoms) .

- ADMET Prediction : SwissADME estimates bioavailability and toxicity profiles .

Q. What strategies stabilize reactive intermediates during synthesis?

- Techniques :

- Protecting Groups : Boc or Fmoc protection of amines prevents undesired side reactions .

- Low-Temperature Quenching : Rapid cooling after cyclization prevents decomposition of oxadiazole intermediates .

- Hygroscopic Handling : Use of anhydrous solvents and inert atmospheres for moisture-sensitive steps (e.g., POCl₃ reactions) .

Q. How are structure-activity relationship (SAR) studies designed for derivatives?

- Methodology :

- Scaffold Modification : Vary substituents on the pyrazole (e.g., 5-methyl vs. 5-CF₃) and oxadiazole (e.g., tetrahydro-2H-pyran vs. cyclohexyl) .

- Bioisosteric Replacement : Substitute oxadiazole with 1,2,4-triazole to assess potency changes .

- Data Analysis :

- Regression Models : Correlate logP or polar surface area with IC₅₀ values .

- Heatmaps : Visualize substituent effects on activity across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.